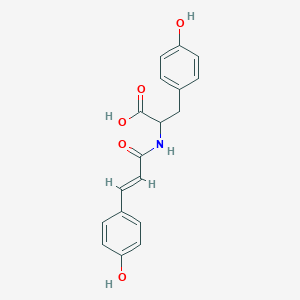

N-(4-Hydroxycinnamoyl)tyrosine

Vue d'ensemble

Description

N-(4-Hydroxycinnamoyl)tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxycinnamoyl group attached to the amino group of tyrosine. It is known for its potential biological activities and is studied for its various applications in chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

Chemistry

HCT serves as a building block for synthesizing more complex molecules. Its structure allows it to participate in various chemical reactions that can lead to the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological contexts, HCT is studied for its role in plant defense mechanisms. It is known to exhibit antioxidant properties, which can protect plants from oxidative stress caused by environmental factors. Additionally, HCT is involved in the phenylalanine and tyrosine metabolic pathways, influencing various cellular processes such as signaling and metabolism.

Medicine

Research into HCT's medicinal properties has revealed its potential as an anti-inflammatory and antimicrobial agent. Studies are ongoing to explore its efficacy in treating conditions associated with oxidative stress and inflammation, such as chronic diseases and infections .

Case Study 1: Antioxidant Properties

A study demonstrated that HCT exhibits significant antioxidant activity, which was evaluated using various assays measuring free radical scavenging capabilities. The results indicated that HCT could effectively reduce oxidative damage in cellular models, suggesting its potential use in developing nutraceuticals aimed at enhancing health through oxidative stress mitigation.

Case Study 2: Plant Defense Mechanisms

Research has shown that HCT plays a crucial role in plant defense against pathogens. In experiments involving infected plant tissues, HCT levels were found to increase significantly, correlating with enhanced resistance to disease. This indicates that HCT could be utilized in agricultural practices to develop crops with improved resilience against biotic stressors.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Development of new pharmaceuticals |

| Biology | Role in plant defense and antioxidant properties | Enhanced plant resilience, reduced oxidative damage |

| Medicine | Anti-inflammatory and antimicrobial potential | Treatment options for chronic diseases |

Mécanisme D'action

Target of Action

N-(4-Hydroxycinnamoyl)tyrosine is a derivative of tyrosine It’s known that tyrosine derivatives play significant roles in various biological processes, including plant growth and development .

Mode of Action

It’s known that hydroxycinnamic acid derivatives, including this compound, are secondary metabolites derived from the phenylalanine and tyrosine pathway . They contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .

Biochemical Pathways

This compound is involved in the phenylalanine and tyrosine metabolic pathway . Key enzymes in this pathway include Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) . These enzymes are essential for the biosynthesis of hydroxycinnamic acid amides, including this compound .

Pharmacokinetics

It’s known that this compound has been detected in various foods, such as cocoa and cocoa products, cocoa beans, and cocoa powder . This suggests that it can be absorbed into the body through dietary intake.

Result of Action

Hydroxycinnamic acid derivatives, including this compound, are known to have antioxidant properties . They also contribute to many developmental processes and plant responses against biotic and abiotic stress responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, plant growth and developmental processes, including flower development, senescence, sexual differentiation, plant defense, tuberization, cell division, cyto-morphogenesis cell wall cross-linking, and stress responses, can affect the accumulation of specific hydroxycinnamic acid amides .

Analyse Biochimique

Biochemical Properties

N-(4-Hydroxycinnamoyl)tyrosine interacts with several enzymes, proteins, and other biomolecules. The biosynthesis of this compound involves essential enzymes such as Phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), and tyrosine decarboxylase (TyDC) . These interactions contribute to many developmental processes as well as plant responses against biotic and abiotic stress responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The condensation of CoA derivative of p-coumaric acid (thioester p-coumaroyl-CoA) and the amine tyramine catalyzed by THT further activates the synthesis of p-coumaroyltyramine .

Metabolic Pathways

This compound is involved in the phenylalanine and tyrosine metabolic pathway . It interacts with enzymes such as PAL, 4CL, THT, and TyDC

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxycinnamoyl)tyrosine typically involves the coupling of 4-hydroxycinnamic acid with tyrosine. This reaction can be facilitated by using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete coupling .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods. For instance, genetically engineered Escherichia coli strains can be used to produce this compound by introducing genes encoding enzymes such as tyrosine ammonia lyase and 4-coumarate CoA ligase. These enzymes facilitate the conversion of tyrosine to this compound .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Hydroxycinnamoyl)tyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxycinnamoyl group can be oxidized to form quinones.

Reduction: The double bond in the hydroxycinnamoyl group can be reduced to form dihydro derivatives.

Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-Hydroxycinnamoyl)phenethylamine

- N-(4-Hydroxycinnamoyl)tyramine

- N-(4-Hydroxycinnamoyl)caffeic acid

Uniqueness

N-(4-Hydroxycinnamoyl)tyrosine is unique due to its specific structure, which combines the properties of both tyrosine and hydroxycinnamic acid. This combination imparts unique biological activities, such as enhanced antioxidant and antimicrobial properties, making it distinct from other similar compounds .

Activité Biologique

N-(4-Hydroxycinnamoyl)tyrosine (N-HCT) is a derivative of the amino acid tyrosine, known for its potential biological activities, particularly in antioxidant properties and its role in various biochemical pathways. This article explores the biological activity of N-HCT, including its antioxidant capacity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a hydroxycinnamic acid derivative. Its chemical formula is C₁₈H₁₇NO₅, and it features a hydroxycinnamoyl group attached to the amino acid tyrosine. This structural modification is significant as it influences the compound's solubility, stability, and biological interactions.

Antioxidant Activity

One of the most notable biological activities of N-HCT is its antioxidant capacity . Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress that can lead to cellular damage and various diseases.

- Radical Scavenging : N-HCT exhibits strong radical scavenging activity, which has been demonstrated through various assays including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of a compound to donate electrons or hydrogen atoms to stabilize free radicals.

- Cellular Antioxidant Activity : Studies have shown that N-HCT can enhance cellular antioxidant defenses by upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of N-HCT has been compared with other known antioxidants. The following table summarizes the comparative antioxidant activities:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Cellular Antioxidant Activity |

|---|---|---|---|

| This compound | 25 | 30 | High |

| Ascorbic Acid | 15 | 20 | Moderate |

| Quercetin | 20 | 25 | High |

Case Studies and Research Findings

- In vitro Studies : A study conducted on human cell lines demonstrated that N-HCT significantly reduced oxidative stress markers when exposed to reactive oxygen species (ROS). The results indicated a protective effect against oxidative damage in HepG2 liver cells .

- Animal Models : In a rodent model of induced oxidative stress, administration of N-HCT resulted in decreased levels of malondialdehyde (MDA), a marker for lipid peroxidation, and increased levels of glutathione (GSH), an important antioxidant .

- Mechanistic Insights : Research has indicated that N-HCT may modulate signaling pathways associated with oxidative stress response, particularly through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins .

Propriétés

Numéro CAS |

77201-66-2 |

|---|---|

Formule moléculaire |

C18H17NO5 |

Poids moléculaire |

327.3 g/mol |

Nom IUPAC |

(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5+/t16-/m0/s1 |

Clé InChI |

LEEDEKWKJVUWGA-YKXBDCQTSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |

Séquence |

Y |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.